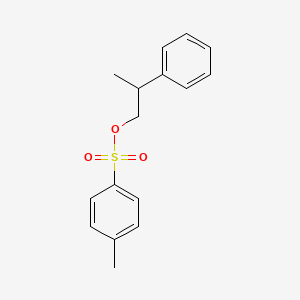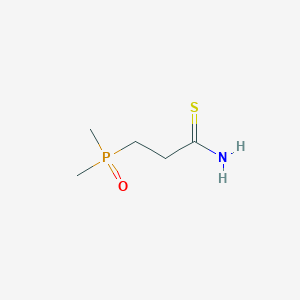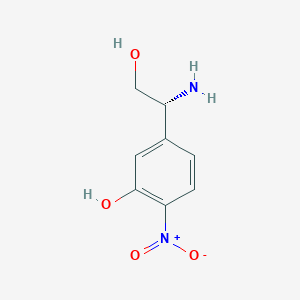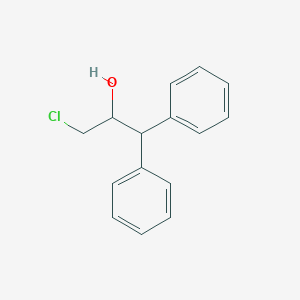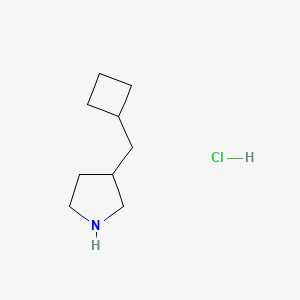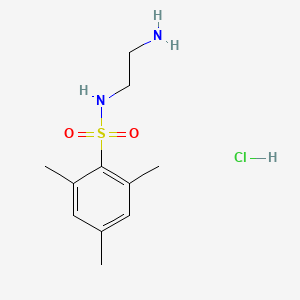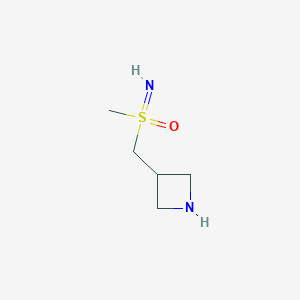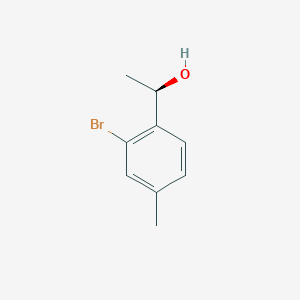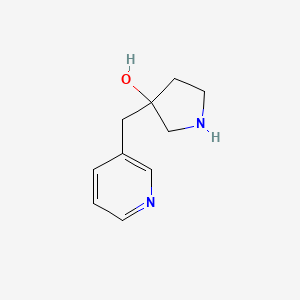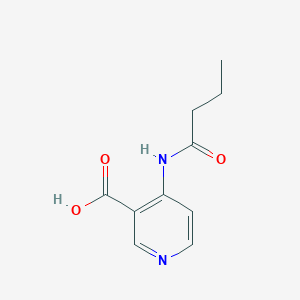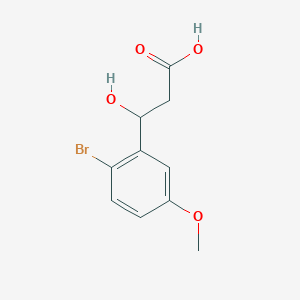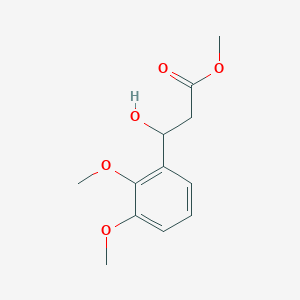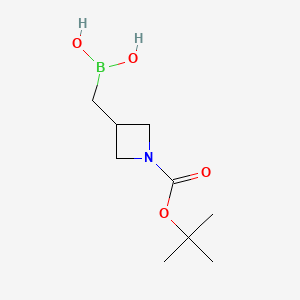
((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to an azetidine ring, which is further protected by a tert-butoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)boronic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction, where an azetidine precursor reacts with a suitable partner to form the ring structure.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a Suzuki–Miyaura coupling reaction.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the azetidine ring with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of ({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction of the boronic acid group can yield boranes.
Substitution: The azetidine ring can participate in substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Functionalized azetidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)boronic acid is used as an intermediate in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology
In biological research, this compound is used to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting biomolecules.
Medicine
In medicine, ({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)boronic acid is explored for its potential as a drug candidate. The azetidine ring is a common motif in pharmaceuticals, and the boronic acid group can enhance the compound’s binding affinity to biological targets.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique structure allows for versatile applications in material science and catalysis.
Mécanisme D'action
The mechanism of action of ({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, while the azetidine ring provides structural stability and specificity. This dual functionality allows the compound to act as a versatile intermediate in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki–Miyaura coupling reactions.
Pinacol Boronic Esters: Valuable building blocks in organic synthesis, known for their stability and reactivity.
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: A similar compound featuring an azetidine ring and a boronic acid group, used in biological research.
Uniqueness
({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)boronic acid stands out due to its combination of a boronic acid group and an azetidine ring, which provides unique reactivity and stability. This makes it a valuable intermediate in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H18BNO4 |
|---|---|
Poids moléculaire |
215.06 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methylboronic acid |
InChI |
InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-5-7(6-11)4-10(13)14/h7,13-14H,4-6H2,1-3H3 |
Clé InChI |
JRSDVYPWHUJYBP-UHFFFAOYSA-N |
SMILES canonique |
B(CC1CN(C1)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


